ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate
CAS No.: 422275-39-6
Cat. No.: VC5652024
Molecular Formula: C21H28N4O4S
Molecular Weight: 432.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422275-39-6 |
|---|---|
| Molecular Formula | C21H28N4O4S |
| Molecular Weight | 432.54 |
| IUPAC Name | ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30) |
| Standard InChI Key | QTTBRELASSYDPP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Introduction
Chemical Identity and Structural Features
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate belongs to the quinazolinone class, characterized by a bicyclic framework fused with a piperazine ring via a six-carbon acyl chain. Key structural components include:
Quinazolinone Core
The 1,2-dihydroquinazolin-4(3H)-one scaffold features a keto group at position 4 and a thioxo group at position 2. This arrangement confers electrophilic reactivity at the carbonyl and thiocarbonyl sites, enabling interactions with biological nucleophiles such as cysteine residues in enzymes .
Piperazine-Carboxylate Moiety
The piperazine ring, substituted with an ethyl carboxylate group, enhances solubility and bioavailability. Piperazine derivatives are known to modulate pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability .
Hexanoyl Linker
A six-carbon acyl chain bridges the quinazolinone and piperazine units. This spacer may influence conformational flexibility, allowing optimal positioning for target engagement while mitigating steric hindrance.
Table 1: Physicochemical Properties of Ethyl 4-(6-(4-Oxo-2-Thioxo-1,2-Dihydroquinazolin-3(4H)-Yl)Hexanoyl)Piperazine-1-Carboxylate
| Property | Value |
|---|---|
| CAS Number | 422275-39-6 |
| Molecular Formula | C₂₁H₂₈N₄O₄S |
| Molecular Weight | 432.54 g/mol |
| Key Functional Groups | Quinazolinone, thioxo, piperazine, ester |
Synthesis and Optimization Strategies
The synthesis of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate involves multi-step reactions, typically commencing with the formation of the quinazolinone core followed by sequential functionalization .
Quinazolinone Core Formation
The quinazolinone scaffold is synthesized via cyclocondensation of anthranilamide with aldehydes or ketones. For example, reacting anthranilamide with hexanal under acidic conditions yields the 2-substituted dihydroquinazolinone intermediate. The thioxo group is introduced through sulfurization agents such as Lawesson’s reagent .
Acylation and Piperazine Coupling
The hexanoyl-piperazine segment is appended via nucleophilic acyl substitution. Activation of the carboxylic acid (e.g., using thionyl chloride) generates an acyl chloride, which reacts with piperazine under basic conditions. Subsequent esterification with ethyl chloroformate introduces the carboxylate group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazolinone formation | Anthranilamide, hexanal, HCl | 65% | |
| Thioxo introduction | Lawesson’s reagent, toluene | 78% | |
| Piperazine acylation | Hexanoyl chloride, K₂CO₃, DCM | 82% |
Mechanistic Hypotheses
The compound’s bioactivity likely stems from dual interactions:
Enzyme Inhibition
The quinazolinone core competitively inhibits ATP-binding pockets in kinases (e.g., EGFR), while the thioxo group chelates metal ions in catalytic sites .
Receptor Modulation
Piperazine derivatives often act as serotonin or dopamine receptor ligands. This compound may exhibit off-target activity at GPCRs, warranting further screening .
Comparative Analysis with Related Derivatives
Table 3: Activity Comparison of Quinazolinone Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ethyl 4-(6-(4-oxo-...) | DHFR (hypothesized) | N/A | |
| Compound 11 | Toxoplasma gondii | 6.33 | |
| DHQ-5 | COX-2 | 12.4 |
Future Research Directions
-
In Vitro Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.
-
ADMET Studies: Assess absorption, distribution, and toxicity in rodent models.
-
Structural Optimization: Truncate the hexanoyl chain or modify the piperazine substituents to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume